Obatoclax Mesylate is a synthetic small molecule that acts as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. [, ] This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. [] Obatoclax Mesylate is classified as a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family. [, ] This molecule has garnered significant attention in scientific research due to its potential to induce apoptosis in various cancer cell lines. [, , ]
Mechanism of Action
Obatoclax Mesylate primarily functions by antagonizing the BH3-binding groove found on anti-apoptotic Bcl-2 family proteins. [, ] This mechanism disrupts the interaction between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Mcl-1). [, , ] Consequently, the released Bax and Bak proteins can activate the intrinsic apoptotic pathway, leading to cell death. [, ] Studies have shown that Obatoclax Mesylate can trigger apoptosis, necroptosis (another form of programmed cell death), and autophagy (a cellular degradation process) in various cancer cell lines. []
Applications
Obatoclax Mesylate has shown potential in preclinical research for its ability to induce cell death in various cancer models. [, ] Its applications in scientific research include:
Investigating the role of Bcl-2 family proteins: Due to its ability to inhibit the entire Bcl-2 family, Obatoclax Mesylate serves as a valuable tool to study the function and interplay of these proteins in regulating apoptosis and other cellular processes. [, ]
Evaluating synergistic effects with other anti-cancer agents: Researchers have explored combining Obatoclax Mesylate with other chemotherapeutic drugs to assess potential synergistic effects in combating cancer. [, , , , , ] Examples include combinations with bortezomib in mantle cell lymphoma [, ], docetaxel in non-small cell lung cancer [], and topotecan in small cell lung cancer. [, ]
Developing novel drug delivery systems: Scientists are exploring the use of nanoparticles to deliver Obatoclax Mesylate more effectively to cancer cells. [, ] This approach aims to enhance the drug's efficacy while minimizing potential side effects.
Identifying potential biomarkers for treatment response: Research suggests that the efficacy of Obatoclax Mesylate might be influenced by the expression levels of specific proteins. [, , ] Identifying these biomarkers could help personalize treatment strategies and predict which patients are more likely to benefit from therapies involving Obatoclax Mesylate.
Future Directions
Optimizing treatment regimens: Further investigation is needed to determine the optimal dose, schedule, and drug combinations to maximize Obatoclax Mesylate's efficacy while minimizing potential toxicity. [, ]
Understanding mechanisms of resistance: Identifying the mechanisms underlying resistance to Obatoclax Mesylate could pave the way for developing strategies to overcome resistance and enhance therapeutic outcomes. []
Exploring applications in other diseases: Given its impact on apoptosis, necroptosis, and autophagy, research on Obatoclax Mesylate's potential applications in other diseases beyond cancer, such as neurodegenerative disorders, could be promising. []
Developing novel analogs: Synthesizing and evaluating new analogs of Obatoclax Mesylate with improved potency, pharmacokinetic properties, and safety profiles remains an active area of research. []
Related Compounds
Navitoclax
Relevance: Navitoclax, similar to Obatoclax mesylate, functions as a BH3 mimetic, targeting the BH3-binding groove of Bcl-2 family proteins []. While both compounds inhibit multiple Bcl-2 family members, Navitoclax displays a different binding profile than Obatoclax mesylate. Navitoclax exhibits potent inhibition of Bcl-2, Bcl-xL, and Bcl-w, whereas Obatoclax mesylate demonstrates broader activity against a wider range of Bcl-2 family members. This distinction in target selectivity may contribute to variations in their therapeutic effects and potential side effects.
ABT-737
Relevance: Similar to Obatoclax mesylate, ABT-737 disrupts the interactions within the Bcl-2 family of proteins to promote apoptosis []. Although ABT-737 exhibits a different binding profile compared to Obatoclax mesylate, it shares the ability to induce apoptosis by targeting specific members of this protein family, highlighting a common mechanism of action in their anticancer effects.
Docetaxel
Relevance: Docetaxel is a chemotherapeutic agent that has been investigated in combination with Obatoclax mesylate for the treatment of non-small cell lung cancer (NSCLC) []. The rationale for this combination stems from the ability of Obatoclax mesylate to enhance the cytotoxic effects of chemotherapy. By inhibiting anti-apoptotic Bcl-2 family members, Obatoclax mesylate may sensitize cancer cells to the cell death-inducing effects of Docetaxel, potentially leading to improved therapeutic outcomes.
Bortezomib
Relevance: Bortezomib is a proteasome inhibitor that has shown synergy with Obatoclax mesylate in preclinical models of mantle cell lymphoma (MCL) []. This synergistic effect arises from their complementary mechanisms of action. Bortezomib, by inhibiting proteasomes, induces endoplasmic reticulum stress and upregulates the expression of pro-apoptotic proteins. Obatoclax mesylate, by inhibiting anti-apoptotic Bcl-2 family proteins, further amplifies the apoptotic signaling initiated by Bortezomib, leading to enhanced cell death in MCL cells.
AZD2281 (Olaparib)
Relevance: AZD2281, a PARP inhibitor, was investigated in combination with Obatoclax mesylate for its potential synergistic effects against small cell lung cancer (SCLC) []. Despite promising results in pancreatic cancer cell lines, the combination therapy did not exhibit significant synergy in SCLC models. This finding highlights the importance of evaluating drug combinations in specific cancer contexts, as the efficacy of combination therapies can vary depending on the tumor type and its underlying molecular characteristics.
Gemcitabine
Relevance: Gemcitabine is a chemotherapeutic agent that has been suggested as a potential combination partner for Obatoclax mesylate in the treatment of acute myeloid leukemia (AML) []. The rationale for this combination is based on the observation that patients with a high-risk score based on a ferroptosis-related gene signature, who might be less sensitive to some conventional therapies, may exhibit higher sensitivity to Gemcitabine. Further research is needed to investigate the efficacy and safety of this combination in clinical settings.
Thioridazine
Relevance: Thioridazine emerged as a potential candidate for repurposing in infant acute lymphoblastic leukemia (ALL) due to its ability to inhibit the PI3K/AKT/mTOR signaling pathway []. This pathway was identified as a potential target based on gene expression profiling of infant ALL cells treated with Obatoclax mesylate. The study demonstrated that thioridazine exhibited cytotoxicity in MLL-AF4 ALL cell lines and induced multiple cell death pathways, similar to the mechanisms observed with Obatoclax mesylate. These findings suggest that thioridazine could be a promising alternative to Obatoclax mesylate in treating this aggressive leukemia subtype.
Prodigiosin
Relevance: Prodigiosin, a natural product with potent anticancer activity, shares structural similarities with synthetic cyclic prodiginines that act as autophagy modulators []. This finding highlights the potential of exploring naturally occurring compounds and their derivatives as a source for developing novel anticancer agents. Additionally, the study demonstrated that a specific cyclic prodiginine derivative exhibited greater potency than both prodigiosin and Obatoclax mesylate, underscoring the potential of chemical modifications in enhancing the therapeutic efficacy of these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Entospletinib has been used in trials studying the treatment of Oncology, Follicular Lymphoma, B-cell Malignancies, Mantle Cell Lymphoma, and Non-Hodgkin Lymphoma, among others. Entospletinib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential antineoplastic activity. Upon oral administration of entospletinib, this agent may inhibit the activity of Syk, which inhibits B-cell receptor (BCR) signaling and leads to an inhibition of tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoeitic malignancies.
GSK143 is a potent and highly selective SYK inhibitor showing good efficacy in the rat Arthus model. The Syk inhibitor GSK143 reduces macrophage activation and mast cell degranulation in vitro. In addition, it inhibits manipulation-induced intestinal muscular inflammation and restores intestinal transit in mice.
PRT-060318, also known as PRT318 or P142–76, is a novel selective inhibitor of the tyrosine kinase Syk, as an approach to HIT treatment. PRT318 completely inhibited HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets. Transgenic HIT model mice were treated with KKO, a mouse monoclonal HIT-like antibody, and heparin. The experimental group received orally dosed PRT318, whereas the control group received vehicle. Nadir platelet counts of PRT318-treated mice were significantly higher than those of control mice. When examined with a novel thrombosis visualization technique, mice treated with PRT318 had significantly reduced thrombosis.
R112 is an inhibitor of spleen tyrosine kinase (Syk; IC50 = 226 nM in cultured human mast cells) that acts in an ATP-competitive and reversible manner (Ki = 96 nM). It inhibits mast cell and basophil degranulation induced by anti-IgE cross-linking (EC50s = 353 and 280 nM, respectively). It also inhibits basophil degranulation induced by an allergen with an EC50 value of 490 nM. R112 inhibits the production of leukotriene C4 (LTC4;) and decreases cytokine levels in cultured human mast cells. R112 is a Syk inhibitor. R112 inhibited degranulation induced by anti-IgE cross-linking in mast cells (tryptase release, effective concentration for 50% inhibition [EC] = 353 nmol/L) or basophils (histamine release, EC = 280 nmol/L), and by allergen (dust mite) in basophils (histamine release, EC = 490 nmol/L). R112 also blocked leukotriene C4 production and all proinflammatory cytokines tested. Subsequent molecular characterization indicated that R112 is an ATP-competitive spleen tyrosine kinase (Syk) inhibitor (inhibitory constant [K(i)] = 96 nmol/L).
TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor TAK-659 may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: TAK-659 free base is less stable. This product is supplied as dihydrochloride form.
6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)-4-pyrimidinyl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is a member of methoxybenzenes and a substituted aniline.
ZD6126 has been used in trials studying the treatment of Kidney Neoplasms, Colorectal Neoplasms, Metastases, Neoplasm, and Carcinoma, Renal Cell. Vascular Disrupting Agent ZD6126 is a water-soluble phosphate prodrug of N-acetylcolchinol with potential antiangiogenesis and antineoplastic activities. ZD-6126 is converted in vivo into N-acetylcolchinol. N-acetylcolchinol binds to and destabilizes the tubulin cytoskeleton of endothelial cells in tumor blood vessels, which may result in tumor endothelial cell apoptosis, the selective occlusion of tumor blood vessels, cessation of tumor blood flow, and tumor necrosis.